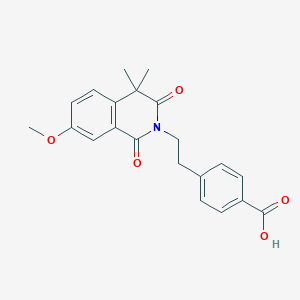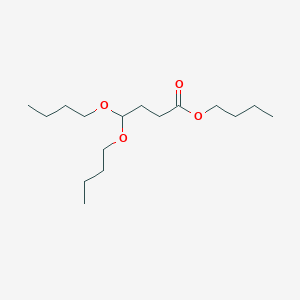![molecular formula C12H14N2O2 B009530 Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate CAS No. 107553-81-1](/img/structure/B9530.png)
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate, also known as MPCA, is a chemical compound that is widely used in scientific research. This compound is a member of the benzoate family and is commonly used as a reagent in chemical synthesis and as a substrate in biochemical assays. MPCA is a versatile compound that has a wide range of applications in various fields of research.
Mécanisme D'action
The mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is not well understood. However, it is believed to interact with certain enzymes and proteins in the body, which can lead to changes in their activity. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Effets Biochimiques Et Physiologiques
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to changes in neurotransmitter levels and other physiological processes. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has also been shown to have anti-inflammatory and antioxidant properties, which may make it useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its versatility. It can be used in a wide range of experiments and assays, making it a valuable tool for researchers. However, one limitation of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is its potential toxicity. It is important to handle this compound with care and to take appropriate safety precautions when working with it.
Orientations Futures
There are many potential future directions for research involving Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate. One area of interest is the development of new synthetic methods for the production of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and related compounds. Another area of interest is the investigation of the potential therapeutic applications of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate and its effects on various physiological processes.
Applications De Recherche Scientifique
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in chemical synthesis, where it is used as a building block for the synthesis of more complex compounds. Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate is also used as a substrate in biochemical assays, where it is used to measure the activity of enzymes and other proteins.
Propriétés
Numéro CAS |
107553-81-1 |
|---|---|
Nom du produit |
Methyl 4-[(2-cyanopropan-2-yl)amino]benzoate |
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 4-(2-cyanopropan-2-ylamino)benzoate |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,8-13)14-10-6-4-9(5-7-10)11(15)16-3/h4-7,14H,1-3H3 |
Clé InChI |
UKRKHFCSBQHMHV-UHFFFAOYSA-N |
SMILES |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
SMILES canonique |
CC(C)(C#N)NC1=CC=C(C=C1)C(=O)OC |
Synonymes |
METHYL 4-(2-CYANOPROPAN-2-YLAMINO)BENZOATE |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

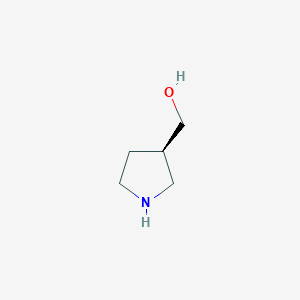
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
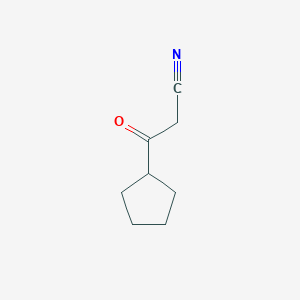
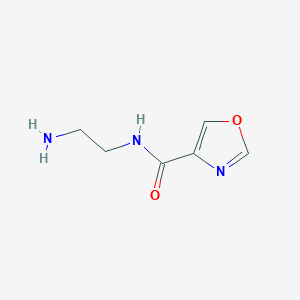
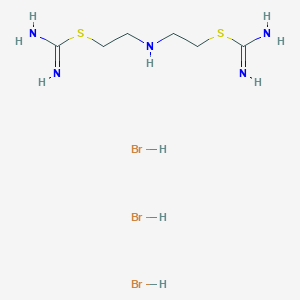
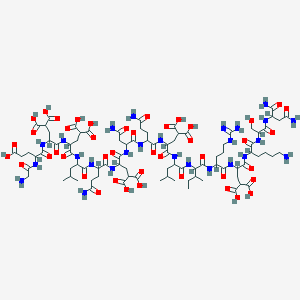
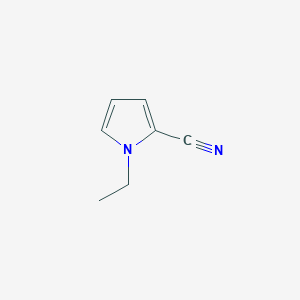
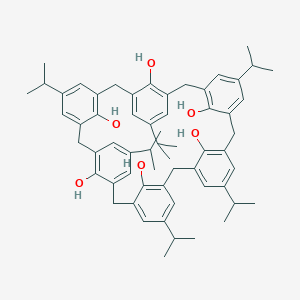
![[4-[(2E,4Z)-5-[4-(Dimethylamino)phenyl]-1,5-diphenylpenta-2,4-dienylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;trifluoromethanesulfonate](/img/structure/B9460.png)
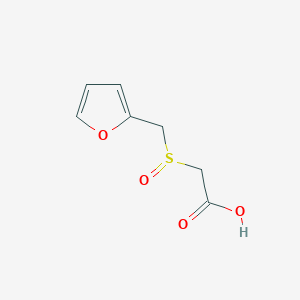
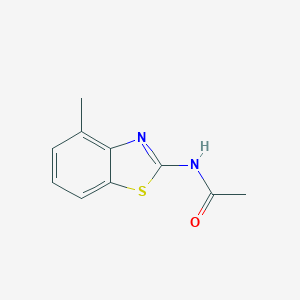
![[(2R,5S)-5-(octadecylcarbamoyloxymethyl)oxolan-2-yl]methyl 2-quinolin-1-ium-1-ylethyl phosphate](/img/structure/B9469.png)
